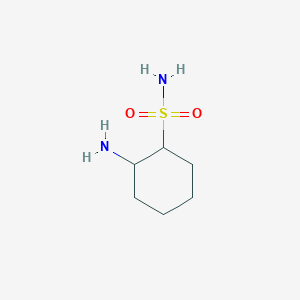
5-Chloro-2-fluorobenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C₆H₃ClFNaO₂S and a molecular weight of 216.59 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The preparation of 5-Chloro-2-fluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 5-Chloro-2-fluorobenzene followed by neutralization with sodium hydroxide. The synthetic route can be summarized as follows:
Sulfonation: 5-Chloro-2-fluorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
5-Chloro-2-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert it to the corresponding sulfinate or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and substituted benzenes.
Scientific Research Applications
5-Chloro-2-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorobenzenesulfinic acid sodium salt involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, facilitating the formation of sulfonyl derivatives. This process often involves the activation of the sulfinic acid group, followed by nucleophilic attack by the substrate .
Comparison with Similar Compounds
5-Chloro-2-fluorobenzenesulfinic acid sodium salt can be compared with other similar compounds such as:
Benzenesulfonic acid sodium salt: Similar in structure but lacks the chloro and fluoro substituents.
4-Chlorobenzenesulfonic acid sodium salt: Similar but with the chloro group in a different position.
2-Fluorobenzenesulfonic acid sodium salt: Similar but lacks the chloro substituent.
The presence of both chloro and fluoro substituents in this compound makes it unique, providing distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C6H3ClFNaO2S |
|---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
sodium;5-chloro-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4ClFO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
OFHSTGOREBZPPY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)

![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)

![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)
![Methyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13188649.png)




![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)


![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
